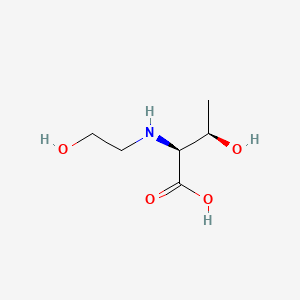
l-Threonine, n-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine, N-(2-hydroxyethyl)-(9ci) is a derivative of the amino acid L-Threonine This compound is characterized by the addition of a hydroxyethyl group to the nitrogen atom of L-Threonine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine, N-(2-hydroxyethyl)-(9ci) typically involves the reaction of L-Threonine with ethylene oxide or ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the addition of the hydroxyethyl group to the nitrogen atom of L-Threonine.
Industrial Production Methods
In industrial settings, the production of L-Threonine, N-(2-hydroxyethyl)-(9ci) is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine, N-(2-hydroxyethyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide, while alkylation reactions may involve alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
L-Threonine, N-(2-hydroxyethyl)-(9ci) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of biodegradable polymers, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of L-Threonine, N-(2-hydroxyethyl)-(9ci) involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical processes, such as enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
L-Threonine, N-(2-hydroxyethyl)-(9ci) can be compared with other similar compounds, such as:
L-Threonine: The parent compound, which lacks the hydroxyethyl group.
N-Methyl-L-Threonine: A derivative with a methyl group instead of a hydroxyethyl group.
N-Ethyl-L-Threonine: A derivative with an ethyl group instead of a hydroxyethyl group.
The uniqueness of L-Threonine, N-(2-hydroxyethyl)-(9ci) lies in its enhanced solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H13NO4 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-(2-hydroxyethylamino)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-4(9)5(6(10)11)7-2-3-8/h4-5,7-9H,2-3H2,1H3,(H,10,11)/t4-,5+/m1/s1 |
Clé InChI |
PMJJVHJYZQKCEQ-UHNVWZDZSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NCCO)O |
SMILES canonique |
CC(C(C(=O)O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid](/img/structure/B13818518.png)
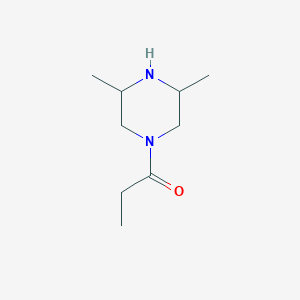


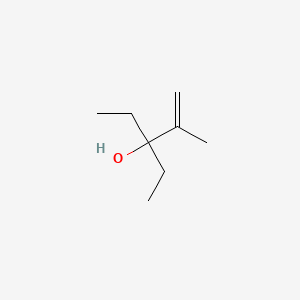
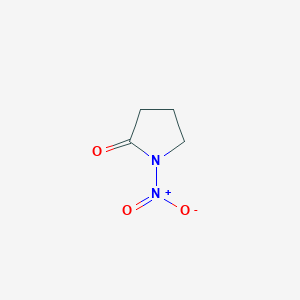
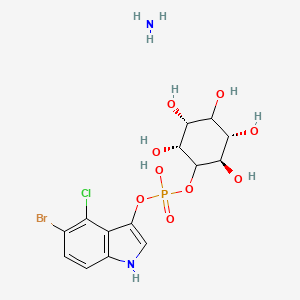
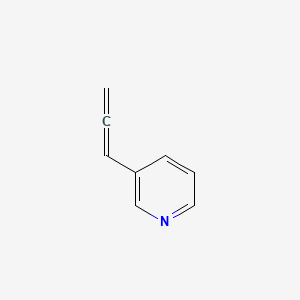

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
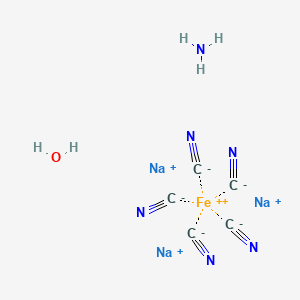
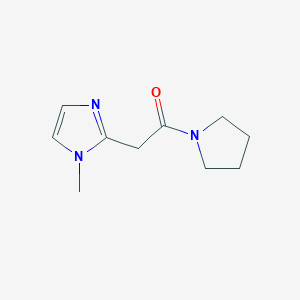
![(3-Amino-4-methoxybenzyl)bis[3-(formylamino)propyl]methylammonium chloride](/img/structure/B13818600.png)
